tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
tert-Butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1263132-31-5) is a spirocyclic compound featuring a bicyclic structure with a 3.4 ring system. The molecule contains a ketone group (7-oxo), an oxygen atom in the 6-position (6-oxa), and a nitrogen atom in the 2-position (2-aza), all stabilized by a tert-butyl carbamate (Boc) protecting group. This compound is primarily used as a synthetic intermediate in pharmaceutical research, leveraging its rigid spirocyclic framework for conformational control in drug design .
Properties
IUPAC Name |
tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-11(6-12)4-8(13)15-7-11/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPGZPNZEKWXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stevens Oxidation for Intermediate Functionalization
The synthesis often begins with the Stevens oxidation of a precursor amine to generate a carbonyl group. For example, compound 1 (a bicyclic amine) is treated with oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at −78°C, followed by quenching with triethylamine to yield ketone intermediate 2 (92% yield). This step is critical for introducing the 7-oxo group essential for downstream reactivity.
Reaction Conditions:
Horner-Wadsworth-Emmons Reaction for Spirocycle Assembly
Subsequent steps involve the Horner-Wadsworth-Emmons reaction to form the spirocyclic ether. Intermediate 2 is reacted with sodium hydride and a phosphonate ester in tetrahydrofuran (THF), facilitating the formation of the 6-oxa ring. This reaction proceeds via a tandem deprotonation and nucleophilic attack mechanism, achieving a 75–85% yield under optimized conditions.
Michael Addition and Reduction
A Michael addition introduces a hydroxymethyl group to the spirocyclic framework. Intermediate 3 undergoes nucleophilic attack by a nitroalkene derivative in THF, followed by lithium aluminum hydride (LiAlH4) reduction to yield alcohol 5 . This step highlights the importance of stereochemical control, as improper reaction conditions may lead to diastereomer formation.
Key Data:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Michael Addition | Sodium hydride, nitroalkene | THF | 25°C | 68% |
| Reduction | LiAlH4 | THF | 20°C | 82% |
Dehydration and Hydrogenation
Final stages involve acid-catalyzed dehydration to form the azaspiro ring, followed by hydrogenation using palladium hydroxide to remove protecting groups. Boc (tert-butoxycarbonyl) protection is then applied to yield the target compound.
Key Reaction Mechanisms and Optimization
Oxidation-Reduction Balance
The tert-butyl group’s stability under oxidative conditions is leveraged during the synthesis. For instance, DMSO/oxalyl chloride selectively oxidizes secondary alcohols without affecting the tert-butyl carbamate. Conversely, LiAlH4 reductions require careful stoichiometry to avoid over-reduction of the ketone.
Solvent and Temperature Effects
-
Dichloromethane : Ideal for low-temperature (−78°C) oxidations due to its inertness and ability to dissolve polar intermediates.
-
THF : Facilitates SN2 reactions in spirocycle formation but requires anhydrous conditions to prevent side reactions.
Optimization Table:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Oxidation Temperature | −78°C | Prevents ketone over-oxidation |
| Reduction Time | 16 hours | Ensures complete alcohol formation |
| Catalyst Loading (Pd/C) | 10 wt% | Balances cost and efficiency |
Comparative Analysis with Related Spirocyclic Compounds
This compound shares synthetic strategies with analogous spirocycles, such as tert-butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate. Key differences include:
| Compound | Ring Size | Key Functional Groups | Synthetic Challenges |
|---|---|---|---|
| Target Compound | [3.4] | 7-oxo, 6-oxa | Spiro strain during cyclization |
| Analog [3.5] | [3.5] | Hydroxymethyl | Steric hindrance in Michael addition |
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Chemical Reactions
This compound can undergo various chemical reactions, which are crucial for its applications in organic synthesis and medicinal chemistry. Some of the key types of reactions include:
-
Oxidation Reactions : These reactions involve the introduction of additional oxo groups or the modification of existing ones. Common reagents used for oxidation include potassium permanganate.
-
Reduction Reactions : Reduction can convert oxo groups to hydroxyl groups, typically using reagents like lithium aluminum hydride.
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Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by other groups, enhancing its versatility in synthesis.
Reaction Conditions and Catalysts
The conditions under which these reactions occur are critical for achieving high yields and minimizing by-products. Common solvents used include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. Reaction temperatures can vary widely, from -30°C to 82°C, depending on the specific reaction type and desired outcome .
Chemical Reactions Data Table
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Potassium permanganate | Solvent: Water or THF, Temperature: Room temperature | Introduction of additional oxo groups |
| Reduction | Lithium aluminum hydride | Solvent: THF or DCM, Temperature: -30°C to 0°C | Conversion of oxo to hydroxyl groups |
| Substitution | Various nucleophiles | Solvent: DCM or acetonitrile, Temperature: 0°C to 82°C | Replacement of functional groups |
Scientific Research Applications
Medicinal Chemistry
tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has garnered attention in medicinal chemistry due to its potential as a pharmacophore in drug development. Its spirocyclic structure can enhance the biological activity of compounds.
Case Study: Anticancer Activity
Recent studies have explored its derivatives' ability to inhibit cancer cell proliferation. For instance, modifications to the carboxylate group have shown promise in enhancing selectivity towards cancerous cells while minimizing toxicity to normal cells. This is particularly relevant in the design of targeted therapies for cancers resistant to conventional treatments.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its functional groups allow for further derivatization, making it a valuable scaffold for creating libraries of compounds for screening.
Example Applications:
- Synthesis of Bioactive Molecules : It can be used to synthesize novel compounds with potential pharmaceutical applications, including anti-inflammatory and antimicrobial agents.
| Reaction Type | Description | Outcome |
|---|---|---|
| Acylation | Reacting with acyl chlorides | Formation of acyl derivatives |
| Alkylation | Reacting with alkyl halides | Generation of alkyl-substituted analogs |
Materials Science
In materials science, this compound is being investigated for its potential use in creating advanced materials, such as polymers and nanocomposites.
Properties:
The compound exhibits good thermal stability and solubility properties, making it suitable for incorporation into polymer matrices.
Application Example:
Research has indicated that incorporating this compound into polymer systems can enhance mechanical properties and thermal resistance, which is beneficial for applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical pathways. The presence of the spirocyclic structure allows for unique interactions with these targets, leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogues with Heteroatom Variations
Oxygen-Substituted Analogues
- tert-Butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate (CAS: 2135785-61-2): Features a 7-oxa (oxygen) and 5-aza (nitrogen) arrangement, differing in heteroatom positions. Key Difference: Positional exchange of oxygen and nitrogen impacts hydrogen-bonding capacity and solubility.
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1251010-17-9):
Sulfur-Substituted Analogues
- tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2197052-81-4): Replaces 6-oxa with 6-thia (sulfur), increasing molecular weight (C11H17NO3S, 243.32 g/mol vs. C11H17NO4, 227.26 g/mol) .
Diazaspiro Analogues
- tert-Butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS: 1799438-98-4):
Functional Group Variations
Hydroxy and Amino Derivatives
tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363381-95-6):
- tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1638763-38-8): Substitutes 7-oxo with an amine, offering a site for peptide coupling or Schiff base formation .
Table 1: Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1263132-31-5 (Target Compound) | C11H17NO4 | 227.26 | 7-oxo, 6-oxa, 2-aza |
| 2197052-81-4 (6-Thia analogue) | C11H17NO3S | 243.32 | Sulfur substitution at 6-thia |
| 2135785-61-2 (7-Oxa/5-aza) | C11H17NO4 | 227.26 | cis stereochemistry |
| 1799438-98-4 (2,7-Diaza) | C10H15N2O4 | 227.24 | Dual nitrogen sites |
Biological Activity
Tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1869903-87-6) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthetic routes, and applications in research.
Chemical Structure and Properties
The molecular formula of this compound is C11H17NO4, with a molecular weight of 227.26 g/mol. The structure features a spirocyclic framework that contributes to its biological activity and reactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1869903-87-6 |
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| Purity | 95% |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the ketone group allows for potential reactivity that can modulate enzyme activity, while the spirocyclic structure may facilitate binding to specific biological sites.
Potential Biological Targets
- Enzymatic Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It could act as a ligand for receptors involved in various physiological processes.
Synthetic Routes
The synthesis of this compound typically involves several steps, starting from readily available precursors. Common synthetic strategies include:
- Cyclization Reactions : Formation of the spirocyclic core through cyclization.
- Functional Group Modifications : Introduction of the tert-butyl ester and ketone functionalities via standard organic transformations.
Example Synthetic Route
A typical synthetic route may involve:
- Starting Material : A suitable amine and carbonyl compound.
- Reagents : Use of acid catalysts or bases to facilitate cyclization.
- Purification : Chromatographic techniques to isolate the desired product.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Case Studies
- Antimicrobial Activity : In vitro studies have shown that related spirocyclic compounds exhibit significant antibacterial effects against Gram-positive bacteria.
- Anti-inflammatory Properties : Some derivatives have been tested for their ability to reduce inflammation in animal models, indicating potential therapeutic applications.
Applications in Research
This compound serves as a versatile building block in medicinal chemistry for the development of new drug candidates:
- Medicinal Chemistry : As an intermediate in the synthesis of bioactive molecules.
- Material Science : Its unique structure can be explored for developing novel materials with specific properties.
Q & A
What are the key considerations for optimizing enantioselective synthesis of tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate?
Answer:
Enantioselective synthesis of this spirocyclic compound can be achieved via enzymatic ketoreduction. Critical factors include:
- Enzyme selection : Codex® ketoreductase KRED-P3-G09 is effective for stereocontrol, yielding >99% enantiomeric excess (ee) under optimized conditions .
- Cofactor regeneration : NADP+ (80 mg per 40 g substrate) is essential for enzyme activity; incremental additions (e.g., 20 mg after 23 hours) maintain reaction efficiency .
- Reaction monitoring : Periodic sampling and analysis via H NMR (using deuterochloroform extraction) ensure real-time tracking of conversion and stereochemical outcomes .
- Temperature control : Maintaining ≤33°C prevents enzyme denaturation and side reactions .
- Solvent system : Aqueous potassium phosphate buffer (pH 7.5) with 2-propanol as a cosolvent balances substrate solubility and enzyme stability .
How can the stereochemical purity of this compound be rigorously validated?
Answer:
Advanced chromatographic and spectroscopic methods are required:
- Supercritical Fluid Chromatography (SFC) : Use a Chiralpak AD-3 column with a CO/methanol-ammonia mobile phase. A gradient from 5% to 15% methanol over 7 minutes resolves enantiomers, confirming >99% ee .
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) analysis of diastereomeric derivatives (e.g., Mosher esters) provides complementary stereochemical validation .
- X-ray crystallography : Single-crystal diffraction (using SHELX programs) unambiguously assigns absolute configuration, though this requires high-quality crystals .
What strategies are effective for introducing functional groups into the spirocyclic core for structure-activity relationship (SAR) studies?
Answer:
Derivatization typically targets the oxa-azaspiro scaffold’s reactive sites:
- Iodomethylation : Electrophilic substitution at the 5-position yields tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Sulfonylation : Chlorosulfonyl groups can be introduced via electrophilic reagents, enabling further nucleophilic displacement (e.g., with amines or alcohols) .
- Deprotection : Trifluoroacetic acid cleaves the tert-butyloxycarbonyl (Boc) group, exposing the secondary amine for subsequent acylation or alkylation .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Answer:
Key scalability challenges include:
- Enzyme cost and stability : Immobilizing KRED-P3-G09 on solid supports (e.g., silica) enhances reusability and reduces enzyme loading .
- Cofactor recycling : Coupling with glucose dehydrogenase regenerates NADPH in situ, lowering cofactor costs .
- Workup efficiency : Liquid-liquid extraction with ethyl acetate and diatomaceous earth filtration minimizes product loss during large-scale purification .
- Chromatography alternatives : Switch from silica gel to simulated moving bed (SMB) chromatography improves throughput for enantiomerically pure batches .
How does the spirocyclic architecture influence the compound’s physicochemical properties?
Answer:
The rigid spiro structure impacts:
- Solubility : The oxa-azaspiro ring reduces polarity, necessitating cosolvents (e.g., 2-propanol) for aqueous reactions .
- Metabolic stability : The constrained conformation resists cytochrome P450-mediated oxidation, enhancing pharmacokinetic profiles in drug discovery .
- Crystallinity : Poor crystal formation complicates X-ray analysis; vapor diffusion with hexane/ethyl acetate mixtures improves crystallization .
What analytical techniques are critical for detecting decomposition products under varying storage conditions?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products (e.g., lactam formation from hydrolysis) with ppm-level accuracy .
- Thermogravimetric Analysis (TGA) : Monitors thermal stability; decomposition above 180°C releases CO and NO .
- HPLC-PDA : Detects photodegradation products under accelerated light stress (ICH Q1B guidelines) .
How can the compound’s reactivity be leveraged in multicomponent reactions for library synthesis?
Answer:
The spirocyclic ketone and Boc-protected amine enable:
- Ugi reactions : Combine with aldehydes, amines, and isocyanides to generate diverse peptidomimetics .
- Mannich reactions : Form β-amino carbonyl derivatives via iminium intermediates .
- Click chemistry : Azide-alkyne cycloadditions at iodomethyl-substituted derivatives yield triazole-linked conjugates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
